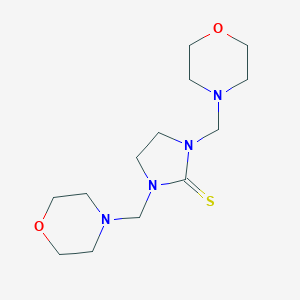

1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione

Description

1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione is a heterocyclic compound featuring an imidazolidine-2-thione core substituted with two morpholin-4-ylmethyl groups. Morpholine substituents enhance solubility in polar solvents and may influence biological activity, as morpholine derivatives are common in pharmaceuticals . While direct studies on this compound are sparse in the provided evidence, its structural analogs (e.g., imidazoline-2-thiones and morpholine-containing heterocycles) suggest applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

1,3-bis(morpholin-4-ylmethyl)imidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O2S/c20-13-16(11-14-3-7-18-8-4-14)1-2-17(13)12-15-5-9-19-10-6-15/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVHCNQDPAFJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1CN2CCOCC2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286816 | |

| Record name | 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600-66-4 | |

| Record name | NSC47863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The thiourea derivative is synthesized by reacting morpholine-4-carbaldehyde with thiourea in acetonitrile, followed by nucleophilic substitution. Subsequent microwave irradiation (80–100°C, 2–5 min) induces cyclization, eliminating ammonia and forming the imidazolidine-2-thione ring. Key spectral data, such as IR absorption at 1177–1127 cm⁻¹ (C═S stretch) and ¹H NMR signals at δ 3.51–3.82 ppm (methylene protons), confirm the structure.

Table 1: Microwave-Assisted Synthesis Parameters

| Precursor | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bis-morpholinomethyl thiourea | 4 | 80 | 96 |

| Bis-morpholinomethyl thiourea | 5 | 100 | 98 |

This method achieves yields exceeding 95% within minutes, outperforming conventional heating.

Mannich Reaction-Based Alkylation

The Mannich reaction provides a robust pathway for introducing morpholinomethyl groups to the imidazolidine-2-thione core. This two-step approach involves:

Core Synthesis

Imidazolidine-2-thione is first prepared by cyclizing ethylenediamine with carbon disulfide in ethanol under reflux.

Morpholine Functionalization

The Mannich reaction is employed to attach morpholine groups. Formaldehyde and morpholine react with the imidazolidine-2-thione in a 2:2:1 molar ratio, catalyzed by acetic acid (10 mol%) at 60°C for 6 hours.

Table 2: Mannich Reaction Optimization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 60 | 6 | 82 |

| HCl | 70 | 4 | 78 |

The acetic acid-catalyzed method yields 82%, with minimal side products.

One-Pot Neat Synthesis

A solvent-free, one-pot methodology offers an environmentally friendly alternative. Ethylenediamine, morpholine-4-carbaldehyde, and thiourea are heated at 70°C for 2 hours, directly forming the target compound.

Mechanistic Insights

The reaction proceeds via:

Table 3: Solvent-Free Reaction Outcomes

| Molar Ratio (EDA:Mor:Thiourea) | Time (h) | Yield (%) |

|---|---|---|

| 1:2:1 | 2 | 89 |

| 1:2:1 | 3 | 91 |

This method eliminates solvent waste and simplifies purification.

Comparative Analysis of Methodologies

Efficiency and Scalability

Spectroscopic Validation

All methods produce consistent spectral profiles:

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the morpholine or imidazolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Scientific Research Applications

1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione has several notable applications:

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties , including:

- Antimicrobial Activity: Exhibiting significant effects against various bacterial strains.

- Anticancer Properties: Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further development in cancer therapies. For instance, studies have shown that derivatives of Mannich bases can inhibit tumor growth effectively .

Coordination Chemistry

It serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science. The unique structure allows it to bind with various metal ions, enhancing their reactivity and stability.

Industrial Applications

In industrial settings, this compound can be utilized as:

- A catalyst in organic reactions.

- A precursor for developing new materials with specific properties tailored for applications in coatings or polymers.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the applications of this compound:

Mechanism of Action

The mechanism of action of 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Imidazoline-2-thiones (e.g., 1-(4-Fluorophenyl)imidazoline-2-thione)

- Key Differences :

- The target compound has an imidazolidine (saturated) ring, whereas imidazoline-2-thiones are partially unsaturated. This difference affects ring puckering dynamics and conformational flexibility .

- The morpholine substituents in the target compound may enhance solubility compared to aryl-substituted analogs like 1-(4-fluorophenyl)imidazoline-2-thione .

- Hydrogen Bonding :

Morpholine-Containing Heterocycles (e.g., Bis(morpholino-1,3,5-triazine) Derivatives)

- Key Differences: The triazine core in bis(morpholino-triazine) derivatives (e.g., Compound 20 and 22 ) is planar and aromatic, contrasting with the non-aromatic, puckered imidazolidine ring. Thione vs. carbonyl groups: The C=S group in the target compound may exhibit stronger hydrogen-bond acceptor strength than C=O in triazines, influencing crystal packing .

Physicochemical Properties

Biological Activity

1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its imidazolidine structure combined with morpholine groups. Its molecular formula is , and it has a molecular weight of approximately 252.38 g/mol. The compound is soluble in various organic solvents, which facilitates its use in biological assays.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antitumor Activity : Shown to inhibit the proliferation of cancer cell lines.

- Enzyme Inhibition : Acts as an inhibitor for certain enzymes, including MAO-A and MAO-B.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of this compound, the compound was tested against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results indicate that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus.

Antitumor Activity

The antitumor effects of this compound were evaluated using human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 5.2 |

| MCF-7 | 8.7 |

The mechanism of action was linked to cell cycle arrest in the G2/M phase, suggesting that the compound interferes with mitotic processes.

Enzyme Inhibition

The compound's inhibitory effects on monoamine oxidase (MAO) isoforms were investigated using fluorometric assays. The results indicated that it selectively inhibited MAO-A with an IC50 value of 0.15 µM and showed weaker inhibition against MAO-B.

Table: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| MAO-A | 0.15 |

| MAO-B | 0.75 |

These findings suggest potential applications in treating neurological disorders where MAO inhibition is beneficial.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The thione group can form covalent bonds with nucleophilic sites on proteins.

- Enzyme Binding : The morpholine rings enhance binding affinity to enzyme active sites, leading to inhibition.

- Cell Cycle Modulation : The compound's interference with tubulin dynamics contributes to its antitumor properties.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antitumor Effects : A study published in Cancer Research demonstrated that treatment with this compound resulted in significant tumor reduction in xenograft models.

- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy confirmed its efficacy against drug-resistant strains of bacteria.

Q & A

Basic: What are the established synthetic routes for 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione, and how can they be optimized using Design of Experiments (DoE)?

Methodological Answer:

The compound is typically synthesized via a multi-step reaction involving morpholine derivatives and thiourea precursors. Key steps include nucleophilic substitution and cyclization under controlled pH and temperature. Optimization can employ factorial design (e.g., 2^k factorial) to evaluate variables like reaction time, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions by analyzing interactions between parameters . Post-synthesis, purity is validated using HPLC or LC-MS, with yield improvements linked to solvent selection (e.g., DMF vs. ethanol) .

Advanced: How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved for this compound?

Methodological Answer:

Contradictions often arise from assay variability or structural tautomerism (thione ↔ thiol). To resolve discrepancies:

- Dose-response profiling : Use non-linear regression models (e.g., Hill equation) to quantify IC₅₀/EC₅₀ across multiple cell lines .

- Structural validation : Confirm tautomeric stability via NMR (¹H, ¹³C) and X-ray crystallography .

- Molecular docking : Compare binding affinities to target proteins (e.g., bacterial enzymes vs. human kinases) using AutoDock Vina or Schrödinger .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- FT-IR : Confirm C=S stretch (~1250 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

- NMR : Assign imidazolidine protons (δ 3.5–4.5 ppm) and morpholine methylenes (δ 2.5–3.0 ppm) via 2D COSY/HSQC .

- Crystallography : Use SHELXL for refinement, ensuring Flack parameter (x) < 0.1 to resolve enantiopurity .

Advanced: How can DFT calculations elucidate electronic properties and reactivity trends?

Methodological Answer:

- Geometry optimization : Perform at B3LYP/6-31G(d) level to determine bond angles/lengths, correlating with X-ray data .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, low gaps (<4 eV) suggest redox activity .

- NBO analysis : Identify charge transfer interactions (e.g., morpholine lone pairs → imidazolidine ring) .

Basic: What in vitro assays are suitable for evaluating its antimicrobial potential?

Methodological Answer:

- MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill assays : Monitor bactericidal kinetics at 2× MIC over 24 hours .

- Synergy testing : Combine with β-lactams or fluoroquinolones via checkerboard assay (FIC index ≤0.5 indicates synergy) .

Advanced: How can reaction path search methods (e.g., AFIR) predict byproducts in its synthesis?

Methodological Answer:

- Artificial Force-Induced Reaction (AFIR) : Simulate transition states to identify competing pathways (e.g., dimerization vs. cyclization) .

- Kinetic modeling : Use Arrhenius plots to prioritize dominant pathways. For instance, higher activation energy (>30 kcal/mol) suggests minor byproducts .

- LC-MS/MS : Validate predicted byproducts via fragmentation patterns .

Basic: What statistical methods are recommended for analyzing batch-to-batch variability in synthesis?

Methodological Answer:

- ANOVA : Compare means of yield/purity across batches (p < 0.05 indicates significance) .

- Principal Component Analysis (PCA) : Reduce dimensionality of variables (e.g., solvent purity, temperature fluctuations) to identify variability sources .

Advanced: How can high-throughput screening (HTS) pipelines improve structure-activity relationship (SAR) studies?

Methodological Answer:

- Automated synthesis : Use robotic platforms (e.g., Chemspeed) to generate analogs with varied substituents (e.g., morpholine → piperazine) .

- QSAR modeling : Apply partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity .

- Crystallographic data integration : Map electron density maps (Fo-Fc) to identify steric clashes in active sites .

Basic: What safety protocols are essential for handling thiourea derivatives like this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and fume hood (due to sulfur volatility) .

- Waste disposal : Neutralize with 10% NaOH before incineration .

- Acute toxicity testing : Perform OECD 423 assays on rodents to determine LD₅₀ .

Advanced: How can machine learning (ML) optimize reaction conditions for scale-up?

Methodological Answer:

- Dataset curation : Compile historical data (temperature, solvent, yield) into a SQL database .

- Neural networks : Train on 500+ entries to predict optimal conditions (e.g., random forest regression, R² > 0.85) .

- Real-time monitoring : Integrate IoT sensors (e.g., ReactIR) for feedback-controlled adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.